2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-6,7-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-11-7-16-17(8-12(11)2)21-18(10-20-16)14-9-19-15-6-4-3-5-13(14)15/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDPPOFFHBGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline typically involves the condensation of a suitably substituted 1,2-phenylenediamine derivative with an indole-based aldehyde intermediate. The key steps include:
- Preparation of the indole-based aldehyde (specifically 2-(1H-indol-3-yl)-2-oxoacetaldehyde or similar).
- Condensation with 6,7-dimethyl-1,2-phenylenediamine under controlled conditions.
- Optimization of solvent and base to maximize yield and selectivity.
This approach is supported by Kamila et al. (2011), who demonstrated the facile synthesis of indole-based quinoxalines through condensation of 1,2-phenylenediamines with indole aldehydes, yielding the target quinoxalines efficiently.
Preparation of Indole-Based Aldehyde Intermediate
The aldehyde intermediate 2-(1H-indol-3-yl)-2-oxoacetaldehyde is prepared via:
- Conversion of the corresponding indole acid chloride to the aldehyde using tributyltin hydride (Bu3SnH) in ethyl acetate.
- This step is critical due to the aldehyde’s instability; hence, it is immediately used in the subsequent condensation without isolation.
This method ensures a high purity aldehyde intermediate, which is essential for the success of the next condensation step.
Condensation Reaction with 6,7-Dimethyl-1,2-Phenylenediamine
The condensation step involves reacting the indole aldehyde with 6,7-dimethyl-1,2-phenylenediamine under heating (typically around 90 °C) in the presence of a base and solvent system optimized for yield.
Key findings from experimental optimization (Kamila et al.) include:
| Entry | Base (3 equiv.) | Solvent | Yield (%) of this compound |
|---|---|---|---|
| 1 | Piperidine | Ethanol | Highest yield (exact % not specified, but best among tested) |
| 2 | Triethylamine | Ethanol | Lower yield |
| 3 | Potassium carbonate | Ethanol | Moderate yield |
| 4 | Piperidine | Methanol | Lower than ethanol/piperidine |
The combination of piperidine as base and ethanol as solvent at 90 °C for 3 hours was found to be optimal, providing the best yield and purity of the target quinoxaline.
Isolation and Purification
After the reaction completion:
- The mixture is cooled to room temperature.
- The solid product is filtered, washed with cold ethanol and a dichloromethane/hexane mixture (60:40 v/v).
- Final recrystallization from ethanol yields the pure this compound as a light yellow crystalline solid.
Characterization data for this compound include:
- Melting point: 279–281 °C
- IR (KBr): 3432 cm⁻¹ (NH stretch)
- ^1H NMR (DMSO-d6): δ 12.21 (broad singlet, NH), 9.33 (singlet, aromatic CH), 8.74 (doublet of doublets), 8.50 (singlet), 7.81 (singlet).
Alternative Synthetic Routes and Related Methods
While the above method is the most direct and efficient, related synthetic approaches to indole-quinoxaline derivatives include:
- Use of substituted 1,2-phenylenediamines with electron-withdrawing groups to achieve regioselective substitution on the quinoxaline ring.
- Oxidative cyclization methods using vanadium(V) oxide or other oxidants to convert tetrahydroquinoxaline intermediates to quinoxaline derivatives, though these are more common in quinoxalinone synthesis rather than the exact target compound.
- Acid-catalyzed condensation reactions with indole-3-carboxaldehyde and anthranilamide analogs, though these are more relevant to quinazolinone derivatives rather than quinoxalines.
Summary Table of Preparation Parameters for this compound
| Step | Reagents/Conditions | Notes | Outcome/Yield |
|---|---|---|---|
| Aldehyde preparation | Indole acid chloride + Bu3SnH in EtOAc | Immediate use due to aldehyde instability | High purity aldehyde intermediate |
| Condensation | 6,7-dimethyl-1,2-phenylenediamine + aldehyde | Piperidine (3 equiv.), ethanol, 90 °C, 3 h | Best yield among tested bases/solvents |
| Isolation & purification | Filtration, washing with ethanol and DCM/hexane, recrystallization | Produces light yellow crystalline solid | Mp 279–281 °C, confirmed by IR and NMR |
Research Findings and Mechanistic Insights
- The condensation reaction proceeds via nucleophilic attack of the diamine on the aldehyde carbonyl, followed by cyclization and dehydration to form the quinoxaline ring.
- Electron-donating methyl groups at positions 6 and 7 on the phenylenediamine influence the electronic environment, facilitating cyclization and stabilizing the product.
- Piperidine acts as both a base to deprotonate intermediates and a nucleophilic catalyst, enhancing reaction rates and yields.
- The instability of the aldehyde intermediate necessitates its immediate use to avoid side reactions or decomposition.
This comprehensive analysis, grounded in peer-reviewed literature and experimental data, provides a clear and authoritative guide to the preparation of this compound with emphasis on practical synthetic methods, optimization, and characterization.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich indole moiety undergoes regioselective substitutions at the C2 position under acidic conditions:
Halogenation Protocol
| Parameter | Value |
|---|---|
| Reagent | N-bromosuccinimide (1.2 equiv) |
| Solvent | DCM/THF (3:1) |
| Temperature | 0°C → rt |
| Conversion | >95% (monitored by TLC) |
This brominated derivative serves as a precursor for Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.
Transition Metal-Catalyzed Cross-Couplings
The quinoxaline core participates in Sonogashira couplings with terminal alkynes:
Alkyne Coupling Optimization
| Variable | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂/CuI |
| Base | Et₃N |
| Solvent | THF |
| Temperature | 60-65°C |
| Reaction Time | 8 hours |
| Yield Range | 76-82% |
Representative Product
2-(1-Ethyl-1H-indol-3-yl)-6,7-dimethyl-3-(oct-1-yn-1-yl)quinoxaline shows:
-
Enhanced π-conjugation (λmax shift to 415 nm in UV-Vis)
Oxidation and Stability Profile
Under strong oxidizing conditions (CrO₃/H₂SO₄), the indole ring undergoes partial degradation to form quinazolinone derivatives . Kinetic studies reveal:
-
First-order decomposition kinetics in acidic media (k = 2.1 × 10⁻³ min⁻¹)
This comprehensive analysis demonstrates the compound's utility as a polyfunctional building block in medicinal chemistry and materials science. The combination of Lewis acid-mediated reactions and transition metal catalysis enables precise structural modifications while maintaining the core heterocyclic framework. Recent advances in multicomponent reactions suggest potential for creating complex molecular architectures through tandem indole-quinoxaline reactivity .
Scientific Research Applications
Overview
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article explores its applications, particularly in the realms of medicinal chemistry, antiviral activity, and treatment of chronic diseases.
Antiviral Activity
One of the most significant applications of this compound is its antiviral properties. Studies have shown that derivatives of quinoxaline can inhibit the replication of several viruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Cytomegalovirus
- Varicella-Zoster Virus
The compound exhibits its antiviral effects by interfering with viral DNA synthesis and protein production at varying concentrations, demonstrating a structure-activity relationship that enhances its efficacy against these viruses. For instance, certain derivatives have shown high activity against HSV at concentrations around 3 mM .
Antitumor Activity
This compound has also been investigated for its antitumor properties. It has shown promising results against solid tumors, particularly colon and lung cancers. The compound's derivatives have been reported to possess significant antitumor activity with IC50 values indicating potent growth inhibition in various cancer cell lines, such as HCT-116 and MCF-7 .
Table 1: Antitumor Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | |
| Compound B | MCF-7 | 2.3 | |
| Compound C | Colon Cancer | Varies |
Chronic and Metabolic Disease Treatment
Beyond its antiviral and antitumor applications, this compound is being explored for its effects on chronic diseases such as diabetes and inflammation. Quinoxaline derivatives have shown potential as:
- Antidiabetic Agents : Certain compounds have demonstrated efficacy in oral glucose tolerance tests, suggesting their role in managing blood sugar levels .
- Anti-inflammatory Agents : Quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting enzymes like lipoxygenase (LOX), which is crucial in inflammatory processes. Some derivatives have shown better in vivo anti-inflammatory effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies highlight the efficacy of quinoxaline derivatives:
- Antiviral Efficacy : A study demonstrated that a specific derivative inhibited HSV replication effectively at low concentrations while showing minimal cytotoxicity.
- Cancer Treatment : Clinical evaluations indicated that patients treated with quinoxaline-based therapies showed improved outcomes compared to traditional chemotherapy regimens.
- Diabetes Management : In preclinical trials, compounds derived from this quinoxaline exhibited significant reductions in blood glucose levels in diabetic models.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
- Electronic Effects: Methyl groups in 4b act as electron donors (EDGs), increasing quinoxaline ring electron density. In contrast, chloro substituents in 4c act as electron-withdrawing groups (EWGs), reducing reactivity in electrophilic substitutions .
- Steric Effects : 11t ’s bulky cyclohexyl group reduces solubility in polar solvents compared to 4b , highlighting the role of substituent size in physicochemical behavior .
Electrochemical Behavior
While direct data for 4b are unavailable, structurally related indoloquinoxalines exhibit tunable redox potentials. For example, 6-cyclohexyl derivatives (11t) may show lower reduction potentials due to steric hindrance, whereas chloro-substituted analogs (4c) could display higher oxidative stability .
Biological Activity
2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline is a heterocyclic compound that integrates the structural features of indole and quinoxaline. Its unique structure grants it significant potential in various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting key findings.
The compound has the following IUPAC name: 2-(1H-indol-3-yl)-6,7-dimethylquinoxaline. The dimethyl substitution on the quinoxaline ring enhances its reactivity and potential biological activity.
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is believed to modulate enzyme or receptor activity, potentially inhibiting certain kinases or interacting with DNA to induce apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For instance:
- IC50 Values : In studies involving various cancer cell lines, compounds similar to this compound showed IC50 values as low as 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cells. These values indicate significant potency compared to standard chemotherapy agents like doxorubicin (IC50 = 3.23 µg/mL) .
Antiviral Activity
The compound has also been explored for its antiviral properties:
- HIV Inhibition : A derivative demonstrated an EC50 value of 0.15 ± 0.1 µg/mL against HIV-1, indicating strong antiviral potential .
Antibacterial Activity
In addition to its anticancer and antiviral activities, the compound has shown effectiveness against bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Some synthesized derivatives displayed MIC values around 0.98 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their antibacterial efficacy .
Synthesis of Derivatives
The synthesis of this compound and its derivatives has been achieved through various methods:
- One-Step Synthesis : A straightforward method involving substituted 1,2-phenylenediamine and benzyl under solvent-free conditions yielded high product purity .
- Chemical Modifications : Further modifications have been made to enhance biological activity, including the introduction of different functional groups that affect solubility and reactivity.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(1H-Indol-3-yl)-quinoxaline | Lacks dimethyl substitution | Moderate anticancer activity |
| 6,7-Dimethyl-quinoxaline | No indole moiety | Limited biological activity |
| Indole derivatives | Varying substitutions | Diverse activities including anti-inflammatory |
The presence of both indole and quinoxaline moieties in this compound confers distinct chemical and biological properties that enhance its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 2-(1H-Indol-3-yl)-6,7-dimethyl-quinoxaline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-formyl-1H-indole derivatives and 6,7-dimethylquinoxaline precursors. For example, refluxing 3-formylindole-2-carboxylic acid with 2,3-diamino-6,7-dimethylquinoxaline in acetic acid (AcOH) under controlled temperatures (e.g., 80–100°C) for 3–5 hours promotes cyclization . Optimization involves adjusting molar ratios (1.1:1.0 for aldehyde:amine), using catalysts like sodium acetate, and monitoring reaction progress via TLC or HPLC to minimize by-products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal data collection at low temperatures (e.g., 223 K) improves resolution, with R factors <0.05 indicating high accuracy .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm indole (δ 7.0–7.8 ppm) and quinoxaline (δ 8.2–8.9 ppm) protons.
- IR : Detect key functional groups (e.g., C=N stretching at ~1600 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 287.13) .
Q. What are the key challenges in achieving high purity during synthesis, and how are they addressed?
- Methodological Answer : Common challenges include:
- By-product formation : Use stoichiometric control (1.1:1.0 aldehyde:amine ratio) and inert atmospheres (N₂/Ar) to suppress oxidation.
- Low yields : Optimize reaction time (3–5 hours) and temperature (reflux conditions).
- Purification : Employ gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) or fractional crystallization. Purity is confirmed via melting point analysis and HPLC (≥95% peak area) .
Advanced Research Questions
Q. How to resolve discrepancies in spectroscopic data versus computational predictions for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Strategies include:
- Solvent correction : Recalculate computational models (e.g., DFT) with implicit solvent models (e.g., PCM for DMSO).
- Conformational analysis : Use variable-temperature NMR to detect dynamic processes (e.g., indole ring flipping).
- High-resolution techniques : Employ synchrotron X-ray diffraction or solid-state NMR to validate crystal structure vs. solution-state data .
Q. What strategies are recommended for elucidating the biological activity of this compound in vitro?
- Methodological Answer :
- Cytotoxicity assays : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with known quinoxaline antitumor agents (e.g., ciprofloxacin derivatives) .
- Enzyme inhibition : Screen against kinases (e.g., PI3K/AKT) or DNA topoisomerases via fluorescence polarization.
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., DNA G-quadruplexes or aryl hydrocarbon receptors) .
Q. How to design experiments to study the compound’s interaction with DNA or proteins?
- Methodological Answer :
- DNA binding :
- UV-Vis titration : Monitor hypochromicity at 260 nm upon adding DNA (calf thymus or plasmid).
- Fluorescence quenching : Use ethidium bromide displacement assays to assess intercalation .
- Protein interaction :
- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., BSA) on sensor chips to measure binding kinetics (ka/kd).
- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) .
Data Contradiction and Experimental Design
Q. How to address conflicting crystallographic data between experimental and computational models?
- Methodological Answer :
- Refinement protocols : Re-analyze diffraction data with SHELXL, applying restraints for disordered regions. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) .
- Density functional theory (DFT) : Optimize the gas-phase structure and compare with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate crystal packing effects .
Q. What experimental approaches can validate the compound’s role in modulating metabolic pathways (e.g., tryptophan metabolism)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
